

In-Depth Technical Guide on the Thermodynamic Properties of Trihydro(trimethylamine)aluminium

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Compound of Interest

Compound Name: Trihydro(trimethylamine)aluminium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data, experimental protocols, and relevant chemical pathways for **trihydro(trimethylamine)aluminium**, also known as trimethylamine alane (TMAA). This information is critical for its application in various fields, including as a reducing agent in organic synthesis and as a precursor in materials science.

Core Thermodynamic Data

The thermodynamic properties of **trihydro(trimethylamine)aluminium** have been determined using high-level quantum chemical calculations, specifically the G4(MP2) method. These calculations provide a theoretical basis for understanding the stability and reactivity of the compound.

Thermodynamic Property	Symbol	Value (Calculated at 298.15 K)	Unit
Standard Enthalpy of Formation	ΔH_f°	Data not explicitly found	kJ/mol
Standard Gibbs Free Energy of Formation	ΔG_f°	Data not explicitly found	kJ/mol
Standard Entropy	S°	Data not explicitly found	J/(mol·K)
Heat Capacity (Constant Pressure)	C_p	Data not explicitly found	J/(mol·K)

Note: While the referenced literature confirms the calculation of these values using the G4(MP2) method, the specific numerical data for the 1:1 adduct ($\text{AlH}_3\cdot\text{NMe}_3$) were not available in the searched abstracts. Access to the full publication "Thermochemistry of Alane Complexes for Hydrogen Storage: A Theoretical and Experimental Investigation" is recommended for these specific values.

Experimental Protocols

The synthesis and decomposition of **trihydro(trimethylamine)aluminium** are key experimental procedures. The primary synthetic route involves the formation of a bis-adduct, which can then be converted to the desired 1:1 complex.

Synthesis of Trihydro(trimethylamine)aluminium ($\text{AlH}_3\cdot\text{NMe}_3$)

The synthesis of **trihydro(trimethylamine)aluminium** is typically achieved through a two-step process, starting with the formation of the bis(trimethylamine)alane complex.

Step 1: Synthesis of bis(trimethylamine)alane ($\text{AlH}_3\cdot 2\text{NMe}_3$)

- Materials and Setup:
 - Titanium-catalyzed aluminum powder.

- Anhydrous diethyl ether or similar aprotic solvent.
- Liquid trimethylamine (TMA).
- High-pressure reactor equipped with a stirrer.
- Hydrogen gas (high purity).
- Procedure:
 - In an inert atmosphere (e.g., argon-filled glovebox), charge the high-pressure reactor with the Ti-catalyzed aluminum powder and anhydrous diethyl ether.
 - Add liquid trimethylamine to the slurry.
 - Seal the reactor and pressurize with hydrogen gas to approximately 100 bar.
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by the pressure drop in the reactor.
 - Upon completion, vent the excess hydrogen pressure and handle the resulting product, bis(trimethylamine)alane, under an inert atmosphere.

Step 2: Conversion of bis(trimethylamine)alane to **Trihydro(trimethylamine)aluminium**

Detailed experimental procedures for the quantitative conversion of the bis-adduct to the mono-adduct are not extensively detailed in the provided search results. However, one common method for such conversions is through controlled thermal decomposition or by reaction with a Lewis acid to remove one equivalent of the amine. Further literature review on the specific conversion is recommended for a precise protocol.

Characterization

The synthesized mono (1:1) and bis (2:1) adducts of trimethylamine alane can be characterized using various spectroscopic and diffraction techniques:

- X-ray Diffraction (XRD): To determine the crystal structure and confirm the phase of the synthesized material.

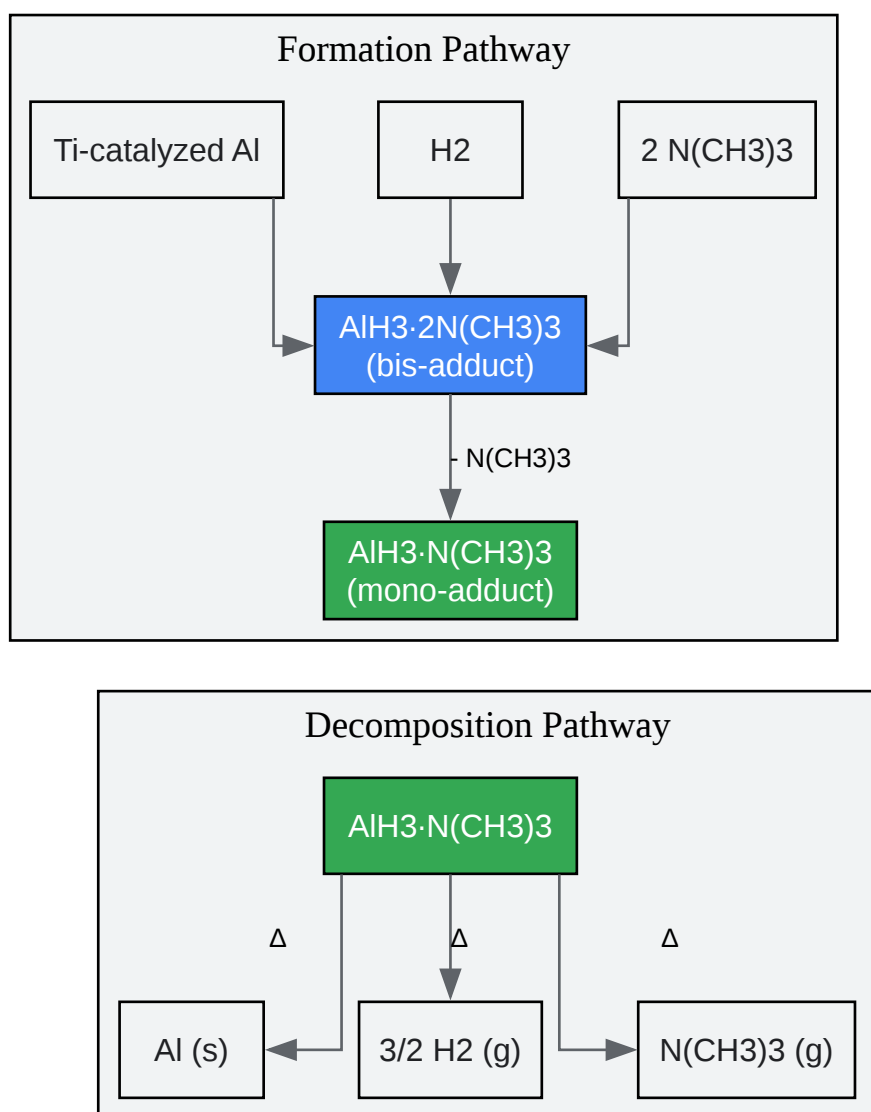
- Raman Spectroscopy: To identify vibrational modes characteristic of the Al-H and Al-N bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{27}Al NMR can provide detailed information about the structure and purity of the complexes.

Chemical Pathways and Logical Relationships

The formation and decomposition of **trihydro(trimethylamine)aluminium** are fundamental processes for its application, particularly in contexts like hydrogen storage, where the release of hydrogen is a key step.

Formation and Decomposition Pathway

The overall process can be visualized as the formation of the alane adduct from its constituent parts and its subsequent thermal decomposition to release hydrogen. The initial formation often proceeds through a bis-adduct intermediate.



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Caption: Formation of **trihydro(trimethylamine)aluminium** via a bis-adduct intermediate and its subsequent thermal decomposition.

This guide provides a foundational understanding of the thermodynamic and experimental aspects of **trihydro(trimethylamine)aluminium**. For professionals in research and development, a thorough review of the primary literature is essential to obtain the specific quantitative data and detailed procedural nuances required for their applications.

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